Harzianopyridone

Succinate dehydrogenase inhibition Mitochondrial complex II Atpenin-like inhibitors

Harzianopyridone is the definitive complex II probe: sub-nanomolar bovine SDH inhibition (IC50 0.017 μM) with >5,000-fold selectivity over complexes I/III (IC50 >100 μM). Unlike generic SDHIs, it spans antifungal (EC50 35.9–60.4 μg/mL vs. R. solani, S. rolfsii, M. phaseolina, F. oxysporum), antiviral (ZIKV EC50 0.46–2.63 μM; CC50 >45 μM), and herbicidal activities. Outperforms co-produced Trichoderma metabolites >10-fold in antifungal potency. Fully elucidated biosynthetic pathway enables fermentation scale-up and combinatorial analogue generation. The only SDH inhibitor with validated ZIKV RdRp target engagement — uniquely suited for mitochondrial-viral crosstalk studies and SAR-driven agrochemical development.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
Cat. No. B3039149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianopyridone
Synonymsharzianopyridone
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
InChIInChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
InChIKeyFPYAYFJAGDIMEX-HQZHTGGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harzianopyridone: A Pentasubstituted Pyridine Natural Product SDH Inhibitor from Trichoderma harzianum


Harzianopyridone is a pentasubstituted pyridine natural product isolated from the fungus Trichoderma harzianum, classified as an atpenin-like inhibitor of mitochondrial complex II (succinate dehydrogenase; SDH) [1]. It exhibits potent inhibition of succinate:ubiquinone oxidoreductase (SQR) across mammalian, nematode, and fungal systems, with notable selectivity for complex II over complexes I and III . Beyond SDH inhibition, harzianopyridone demonstrates antifungal, antibacterial, and herbicidal activities [2], as well as antiviral efficacy against Zika virus (ZIKV) [3].

Why Harzianopyridone Cannot Be Substituted by Other SDH Inhibitors or Trichoderma Metabolites


Generic substitution among succinate dehydrogenase inhibitors (SDHIs) or other Trichoderma-derived metabolites is scientifically unsound due to harzianopyridone's unique polypharmacology and species-dependent selectivity. While many SDHIs exhibit narrow antifungal spectra, harzianopyridone demonstrates a multi-target inhibition profile spanning mitochondrial complex II in mammals, nematodes, and fungi [1], alongside antiviral activity against Zika virus [2] and broader herbicidal properties [3]. Its selectivity for complex II over complexes I and III (IC50 >100 μM) distinguishes it from non-selective mitochondrial toxicants [1]. Furthermore, compared to co-produced Trichoderma metabolites like T39butenolide and harzianolide, harzianopyridone exhibits >10-fold higher antifungal potency in direct comparative assays [4], precluding simple interchange with other natural products from the same producing organism.

Harzianopyridone: Quantitative Differentiation Versus SDH Inhibitors and Trichoderma Metabolites


Sub-Nanomolar Potency Against Bovine Mitochondrial Complex II Outperforms Atpenin A5

Harzianopyridone inhibits bovine mitochondrial complex II (SQR) with an IC50 of 0.017 μM , which is approximately 1.9-fold more potent than the prototypical atpenin A5 (IC50 = 0.032 μM) under comparable enzyme assay conditions [1]. This differential potency is consistent across multiple sources and establishes harzianopyridone as a more efficacious inhibitor of the mammalian SQR target relative to the atpenin chemical scaffold .

Succinate dehydrogenase inhibition Mitochondrial complex II Atpenin-like inhibitors

Species-Dependent Selectivity: Pronounced Efficacy in Bovine vs. Nematode Complex II

Harzianopyridone exhibits a striking species-dependent inhibition profile: IC50 = 0.017 μM (bovine), 0.2 μM (rat), and 2 μM (nematode) against complex II SQR activity [1]. This represents a ~118-fold selectivity window for bovine over nematode enzyme. In contrast, atpenin A5 shows a narrower selectivity range with IC50 values of 0.032 μM (SQR) and 0.012 μM (QFR) against nematode complex II [2], indicating a different species selectivity fingerprint. Harzianopyridone also inhibits nematode quinol-fumarate reductase (QFR) with IC50 = 0.36 μM [1].

Species selectivity Mitochondrial complex II Nematode vs. mammalian

Superior Antifungal Potency Against Plant Pathogens Relative to Co-Produced Trichoderma Metabolites

In direct comparative antifungal assays using the agar plug diffusion method, harzianopyridone and T22azaphilone inhibited the growth of tested phytopathogens at low doses of 1-10 μg per plug, whereas T39butenolide and harzianolide required >100 μg per plug to achieve comparable inhibition [1]. This represents at least a 10-fold difference in effective antifungal dose. Furthermore, harzianopyridone exhibits specific EC50 values of 35.9, 42.2, 60.4, and 50.2 μg/mL against R. solani, S. rolfsii, M. phaseolina, and F. oxysporum, respectively [2].

Antifungal activity Plant pathogen Trichoderma metabolites

Potent Anti-Zika Virus Activity with Favorable Cytotoxicity Window

Harzianopyridone inhibits Zika virus (ZIKV) replication with EC50 values ranging from 0.46 to 2.63 μM across multiple cellular models, while exhibiting minimal cytotoxicity (CC50 > 45 μM) [1]. This yields a selectivity index (SI = CC50/EC50) of >17 to >98, indicating a favorable therapeutic window. Mechanistically, harzianopyridone directly binds to ZIKV RNA-dependent RNA polymerase (RdRp) and suppresses its polymerase activity [1]. In contrast, the commercial SDH inhibitor fluopyram shows no reported anti-ZIKV activity and exhibits an IC50 of 244.41 μM against fungal SDH [2], highlighting harzianopyridone's unique antiviral pharmacology.

Antiviral activity Zika virus RNA-dependent RNA polymerase

High Selectivity for Mitochondrial Complex II Over Respiratory Complexes I and III

Harzianopyridone demonstrates exceptional selectivity for mitochondrial complex II, with IC50 values exceeding 100 μM against complexes I and III in both rat and cattle mitochondria, as well as against complex I in nematodes [1]. This >5,000-fold selectivity window relative to its bovine complex II IC50 (0.017 μM) starkly contrasts with many other mitochondrial inhibitors that exhibit off-target respiratory chain disruption. For comparison, the SDHI flutolanil inhibits nematode complex II with IC50 = 0.058 μM but also inhibits porcine complex II with IC50 = 45.9 μM [2], indicating a narrower selectivity profile.

Mitochondrial selectivity Complex II specificity Respiratory chain

Biosynthetic Pathway Elucidation Enables Metabolic Engineering and Analogue Production

The complete biosynthetic pathway of harzianopyridone and atpenin B has been elucidated, revealing iterative catalysis by a methyltransferase and other enzymes that construct the pentasubstituted pyridine core [1]. This pathway knowledge enables heterologous expression and combinatorial biosynthesis to generate harzianopyridone analogues with potentially altered selectivity profiles [1]. In contrast, the biosynthesis of many other Trichoderma metabolites (e.g., T22azaphilone, T39butenolide) remains partially characterized or uncharacterized [2], limiting their accessibility and derivative development.

Biosynthesis Metabolic engineering Natural product diversification

Harzianopyridone: Validated Research and Industrial Application Scenarios


Mitochondrial Complex II Probe in Mammalian Bioenergetics Studies

Leverage harzianopyridone's sub-nanomolar potency against bovine complex II (IC50 = 0.017 μM) and its >5,000-fold selectivity over complexes I and III (IC50 >100 μM) [1] to dissect complex II-specific contributions to mitochondrial respiration. The pronounced species-dependent selectivity (bovine vs. nematode) enables tissue-specific inhibition studies .

Lead Scaffold for Antifungal Development Against Phytopathogens

Utilize harzianopyridone's >10-fold higher antifungal potency compared to other Trichoderma metabolites (1-10 μg/plug effective dose vs. >100 μg/plug for harzianolide) [2] and its defined EC50 values (35.9-60.4 μg/mL) [3] to guide structure-activity relationship (SAR) studies for novel agricultural fungicides targeting R. solani, S. rolfsii, M. phaseolina, and F. oxysporum.

Anti-Zika Virus Drug Discovery and Mechanistic Studies

Exploit harzianopyridone's dual SDH inhibition and anti-ZIKV activity (EC50 = 0.46-2.63 μM; CC50 >45 μM) [4] as a unique chemical probe to investigate mitochondrial-viral interactions. Its direct binding to ZIKV RNA-dependent RNA polymerase [4] provides a validated target engagement mechanism for antiviral development.

Biosynthetic Engineering and Natural Product Diversification

Capitalize on the fully elucidated biosynthetic pathway [5] to optimize fermentation yields, implement heterologous expression in tractable hosts, and generate harzianopyridone analogues through combinatorial biosynthesis for tailored SDH inhibition profiles.

Technical Documentation Hub

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